4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 3,4,5-trimethoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-methylbenzoic acid and 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 4-methyl-N-(3,4,5-trimethoxybenzyl)amine.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline
Uniqueness
4-methyl-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxybenzyl group enhances its potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-7-14(8-6-12)18(20)19-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCDWMGBPKNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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